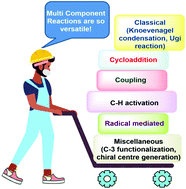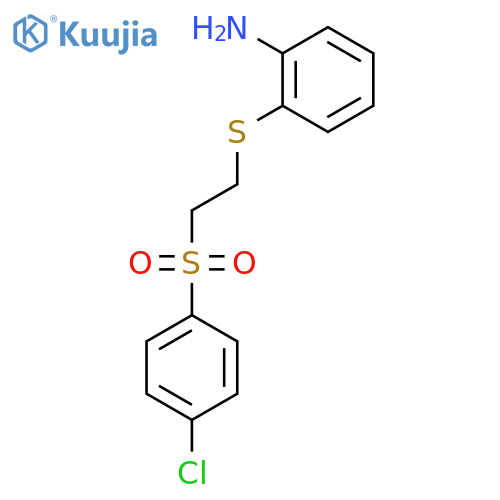Recent advances in multi-component reactions and their mechanistic insights: a triennium review
Organic Chemistry Frontiers Pub Date: 2021-05-13 DOI: 10.1039/D0QO01480J
Abstract
Multi-component reactions (MCRs) are considered to be an important methodological arsenal in synthetic and medicinal chemistry. These reactions have been strategically employed in various synthetic transformations where classical methods usually involve many steps with tedious procedures. The MCR approach provides high yields, atom-/step economy, reduced reaction time, is eco-friendly, and acts as an amenable tool for the generation of a library of new chemical entities (NCEs), especially in the drug discovery process. Extensive research has led to copious developments in the field of MCRs. The developments have emerged with different synthetic approaches, including C–H activation, coupling, and cycloaddition, and eventually, such an amalgamation has enabled access to a broad spectrum of organic frameworks. The present review summarizes recent advancements in MCRs and their mechanistic insights from the last triennium (2017–2020).

Recommended Literature
- [1] Inorganic caesium lead iodide perovskite solar cells†
- [2] Inorganic
- [3] Combination between lacunary polyoxometalates and high-nuclear transition metal clusters under hydrothermal conditions: I. from isolated cluster to 1-D chain†
- [4] Biocatalysis in ionic liquids: batchwise and continuous flow processes using supercritical carbon dioxide as the mobile phase
- [5] Transcriptome profile of yeast reveals the essential role of PMA2 and uncharacterized gene YBR056W-A (MNC1) in adaptation to toxic manganese concentration†
- [6] Cluster self-assembly and anion binding by metal complexes of non-innocent thiazolidinyl–thiolate ligands†
- [7] Rice blast disease
- [8] Efficient synthesis of pyrene-1-carbothioamides and carboxamides. Tunable solid-state fluorescence of pyrene-1-carboxamides†
- [9] Are ceramic nanofilms a soft matter?
- [10] Weak, bidentate chelating group assisted cross-coupling of C(sp3)–H bonds in aliphatic acid derivatives with aryltrifluoroborates†

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 138667-25-1
-
CAS no.: 14351-66-7
-
CAS no.: 107016-79-5
-
CAS no.: 13194-60-0









